molecular formula C16H13Cl2NO5S B416850 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE

2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE

Cat. No.: B416850
M. Wt: 402.2g/mol
InChI Key: ZFBZHVCFWWSIFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 4-chlorophenyl sulfonamide, followed by chlorination and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need specific catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In cellular signaling pathways, it can modulate the activity of proteins involved in signal transduction, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl and acetyl derivatives, such as:

Uniqueness

What sets 2-CHLORO-4-[N-(4-CHLOROBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .

Properties

Molecular Formula

C16H13Cl2NO5S

Molecular Weight

402.2g/mol

IUPAC Name

[4-[acetyl-(4-chlorophenyl)sulfonylamino]-2-chlorophenyl] acetate

InChI

InChI=1S/C16H13Cl2NO5S/c1-10(20)19(25(22,23)14-6-3-12(17)4-7-14)13-5-8-16(15(18)9-13)24-11(2)21/h3-9H,1-2H3

InChI Key

ZFBZHVCFWWSIFB-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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